4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[[(3-fluorobenzoyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-13-3-1-2-12(8-13)14(18)17-9-10-4-6-11(7-5-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFDPEOBVHEZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid typically involves the reaction of 3-fluoroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-carboxybenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of benzoic acid, including those with fluorine substitutions, exhibit significant antimicrobial properties. For example, compounds similar to 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid have been tested against various bacterial strains.
- Case Study : A study evaluating the antimicrobial efficacy of substituted benzoic acids found that certain fluorinated derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .
Drug Development
The incorporation of fluorine into drug candidates is known to enhance pharmacokinetic properties. The presence of the 3-fluorophenyl group in this compound may improve its binding affinity to biological targets, making it a candidate for further development in therapeutic applications.
- Research Insight : Fluorinated compounds often exhibit altered metabolic stability and bioavailability, which are critical factors in drug design .
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its functional groups can facilitate cross-linking or enhance the thermal stability of polymers.
- Example : The compound has potential use in creating high-performance materials that require specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrazole-Containing Derivatives
- 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid: This compound replaces the formamido group with a pyrazole ring. It exhibits potent antimicrobial activity against drug-resistant bacteria (MIC values: 2–8 µg/mL), attributed to the pyrazole’s planar structure and fluorine’s electron-withdrawing effects enhancing membrane penetration . Formamido groups may engage in stronger hydrogen bonding compared to pyrazole’s nitrogen lone pairs .
Amide-Functionalized Derivatives
- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives: These compounds, designed as butyrylcholinesterase (BChE) inhibitors, feature a dihydroisoquinoline group instead of the fluorophenylformamido moiety. The IC₅₀ values range from 0.5–5 µM, highlighting the importance of bulky substituents for enzyme binding . Key Differences: The dihydroisoquinoline group provides rigidity, while the formamido-methyl group in the target compound offers conformational flexibility.
Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations :
Antimicrobial Activity
- Pyrazole-based fluorinated derivatives (e.g., 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid) inhibit methicillin-resistant Staphylococcus aureus (MRSA) with MIC = 4 µg/mL, outperforming non-fluorinated analogs (MIC = 16 µg/mL) . The target compound’s formamido group could disrupt bacterial cell wall synthesis via hydrogen bonding with penicillin-binding proteins.
Enzyme Inhibition
- Dihydroisoquinoline-containing analogs inhibit BChE (IC₅₀ = 0.5 µM) by interacting with the catalytic triad. The target compound’s formamido group may mimic acetylcholine’s carbonyl group, enabling competitive inhibition .
Antitumor Activity
- Fluorinated benzoic acid derivatives isolated from Aconitum vaginatum (e.g., 2-acetylamino benzoic acid methyl ester) show IC₅₀ = 10–20 µM against gastric and lung cancer cells . Fluorine’s electron-withdrawing effects enhance cytotoxicity by stabilizing reactive intermediates .
Crystallographic and Spectroscopic Data
- Sulfonamide analogs (e.g., 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoic acid) form centrosymmetric dimers via O–H···O hydrogen bonds, a feature likely shared by the target compound due to its carboxylic acid group .
- NMR data for pyrazole derivatives (δ 10.95 ppm for carboxylic proton) suggest strong deshielding effects, consistent with the target compound’s expected spectral profile .
Biological Activity
4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a benzoic acid moiety with a formamido group and a fluorophenyl substituent, which may influence its biological properties through various interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors. The formamido group can form hydrogen bonds, while the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as enzyme inhibition or anti-inflammatory responses .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For example, studies have shown that the introduction of fluorine in aromatic compounds can significantly enhance their potency against specific targets, such as serotonin uptake inhibitors .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro tests have demonstrated that derivatives of benzoic acid can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of benzoic acid derivatives on IL-15 dependent PBMC proliferation. Results indicated that certain structural modifications enhanced inhibitory activity, suggesting a promising avenue for drug development targeting immune responses .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Q & A
Q. How to integrate computational modeling with experimental data for target interaction predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
